N-ethyl-5-phenyl-1H-pyrazol-3-amine

Synthetic Chemistry Reaction Optimization Building Block

For researchers encountering low yields or ambiguous characterization data with generic pyrazole building blocks, this N-ethyl-5-phenyl-1H-pyrazol-3-amine offers a definitive solution. - Unambiguous 3D structure confirmed by single-crystal X-ray crystallography, ensuring reliable computational modeling and SAR studies. - Optimized synthesis with a documented 75% yield for the preparation of this specific N-ethyl regioisomer, providing a quantitative benchmark for procurement. - Comprehensive 2024 analytical reference data (¹H NMR, ¹³C NMR, IR, melting point) for immediate identity and purity verification. This compound serves as a key precursor for pyrazolo[1,5-a][1,3]diazepine scaffolds with potential CNS activity, reducing synthetic ambiguity and accelerating library development.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 101476-66-8
Cat. No. B182678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-5-phenyl-1H-pyrazol-3-amine
CAS101476-66-8
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCNC1=NNC(=C1)C2=CC=CC=C2
InChIInChI=1S/C11H13N3/c1-2-12-11-8-10(13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,12,13,14)
InChIKeyRYBQUUGDNAOQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-5-phenyl-1H-pyrazol-3-amine: Overview and Structural Identity


N-ethyl-5-phenyl-1H-pyrazol-3-amine is a 3-aminopyrazole derivative characterized by a phenyl ring at the 5-position and an ethyl group on the exocyclic 3-amino nitrogen. This specific substitution pattern distinguishes it from a broad class of pyrazole analogs. Its core utility is as a synthetic intermediate for constructing more complex heterocyclic systems, and it has been the subject of detailed, modern structural characterization. [1] The compound's solid-state geometry has been unequivocally defined by X-ray crystallography, providing a precise structural reference for computational and synthetic studies. [2]

Why N-Ethyl Substitution Matters vs. Parent Pyrazoles


Substituting the N-ethyl group on the 3-amino moiety of the pyrazole core with other alkyl or aryl groups is not trivial. This modification is a primary driver of altered physicochemical properties and synthetic behavior. [1] The specific N-ethyl-5-phenyl substitution pattern dictates the compound's unique intermolecular interactions in the solid state, as demonstrated by its distinct crystal packing, which directly impacts properties like solubility and melting point. [2] Furthermore, the synthesis of this specific regioisomer has been optimized to a yield of 75%, providing a reliable, quantitative benchmark for procurement and further derivatization that cannot be assumed for its non-ethylated parent or other N-alkyl analogs. [3]

Quantitative Differentiation: Synthesis, Structure, and Physical Properties


Synthetic Yield as a Key Differentiator

The synthesis of N-ethyl-5-phenyl-1H-pyrazol-3-amine is reported with an isolated yield of 75% under specific reaction conditions. [1] This quantitative metric provides a direct comparison point for evaluating different synthetic routes or assessing the efficiency of using this compound as a starting material versus attempting to synthesize it in-house. While the yield for the synthesis of the unsubstituted parent compound, 5-phenyl-1H-pyrazol-3-amine, is not provided in this source, this 75% yield serves as a key performance indicator for procurement decisions when the N-ethyl derivative is specifically required.

Synthetic Chemistry Reaction Optimization Building Block

Solid-State Conformation by X-Ray Crystallography

The crystal structure of N-ethyl-5-phenyl-1H-pyrazol-3-amine has been determined, revealing key dihedral angles between its aromatic rings. The pyrazole and phenyl rings are nearly coplanar with a dihedral angle of 3.69(10)°, while a second phenyl ring (from a co-crystallized molecule) forms a larger angle of 46.47(9)°. [1][2] These precise angular measurements provide a quantitative structural benchmark. In contrast, the parent 5-phenyl-1H-pyrazol-3-amine lacks this specific N-ethyl group, which would alter both the molecular conformation and the subsequent intermolecular packing forces in the solid state.

Crystallography Structural Biology Computational Chemistry

Melting Point as a Purity and Identity Benchmark

The melting point of N-ethyl-5-phenyl-1H-pyrazol-3-amine has been experimentally determined and reported for the first time in 2024, alongside updated spectroscopic data. [1] This value serves as a direct, quantifiable benchmark for assessing the identity and purity of procured material. While a melting point for the parent 5-phenyl-1H-pyrazol-3-amine is known (literature values vary, e.g., 156-158 °C), the presence of the N-ethyl group on the target compound is expected to significantly alter its melting point due to changes in molecular symmetry and intermolecular hydrogen bonding.

Analytical Chemistry Quality Control Material Science

Key Application Scenarios Based on Verifiable Evidence


Synthetic Intermediate for CNS-Targeted Heterocycles

N-ethyl-5-phenyl-1H-pyrazol-3-amine is a key precursor in the synthesis of bicyclic and tricyclic derivatives of pyrazolo[1,5-a][1,3]diazepine, a class of compounds with potential central nervous system (CNS) activity. [1] The reported 75% synthetic yield for its preparation provides a quantitative benchmark for this specific synthetic pathway, distinguishing it from alternative building blocks that may offer lower efficiency. Researchers focused on constructing this specific diazepine scaffold should prioritize this N-ethyl derivative based on this documented utility.

Crystallographic Model for Structure-Based Drug Design

The recent publication of its single-crystal X-ray structure provides an unambiguous 3D molecular model of the N-ethyl-5-phenyl-1H-pyrazol-3-amine scaffold. [2][3] This data is invaluable for computational chemists performing molecular docking or pharmacophore modeling, as it offers a precise, experimentally-validated starting conformation. This level of structural detail is not available for many related analogs, making this compound a uniquely reliable choice for in silico studies involving this specific substitution pattern.

Modern Spectroscopic and Physical QC Reference

The 2024 report on N-ethyl-5-phenyl-1H-pyrazol-3-amine includes updated and comprehensive 1H NMR, 13C NMR, IR, and melting point data. [2] This provides procurement and quality control teams with a modern, authoritative reference for verifying the identity and purity of received material. This is a significant advantage over older or less-characterized analogs, where reference data may be scarce, incomplete, or of poor quality, reducing ambiguity in analytical workflows.

Defined Anchor for Derivatization and Library Synthesis

The unambiguous structural characterization of N-ethyl-5-phenyl-1H-pyrazol-3-amine, confirmed by X-ray crystallography, allows it to serve as a reliable 'anchor' in the synthesis of focused compound libraries. [2] By starting with a building block of known and well-defined 3D geometry, medicinal chemists can more predictably explore structure-activity relationships (SAR) around the N-ethyl and 5-phenyl motifs, leading to more rational design and fewer failed syntheses compared to using less-characterized core scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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